Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
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Overview
Description
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, an ethyl group, and a tetrahydroquinoline core with a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Ketone Group: The ketone group at the 4-position can be introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Esterification: The carboxylate group is introduced by esterification of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while reduction may yield alcohol derivatives.
Scientific Research Applications
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, influencing cellular signaling and function.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting gene expression and replication processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar core structure but lacking the tert-butyl ester and ethyl groups.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Tetrahydroquinoline: A reduced form of quinoline with similar biological activities.
Uniqueness
Tert-butyl 2-ethyl-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and biological activity. The ethyl group and ketone functional group also contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 2-ethyl-4-oxo-2,3-dihydroquinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-5-11-10-14(18)12-8-6-7-9-13(12)17(11)15(19)20-16(2,3)4/h6-9,11H,5,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJCRCUSKIIGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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